molecular formula C12H20ClNO B2840930 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide CAS No. 462059-33-2

2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide

Cat. No.: B2840930
CAS No.: 462059-33-2
M. Wt: 229.75
InChI Key: PYXCVNYPFHGKLE-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide is a chemical compound with the molecular formula C₁₂H₂₀ClNO and a molecular weight of 229.75 g/mol. This compound is characterized by its bicyclic structure and the presence of a chlorine atom and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: : The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)propanamide

  • 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)butanamide

  • 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)pentanamide

These compounds share the bicyclic structure and the presence of a chlorine atom but differ in the length of the alkyl chain attached to the amide group.

Properties

IUPAC Name

2-chloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO/c1-11(2)8-4-5-12(11,3)9(6-8)14-10(15)7-13/h8-9H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXCVNYPFHGKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)CCl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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